Methyl 8-nitroquinoline-2-carboxylate

Descripción general

Descripción

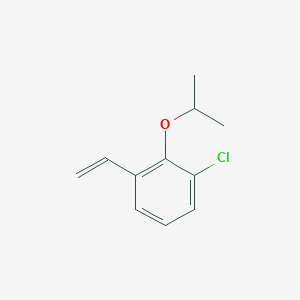

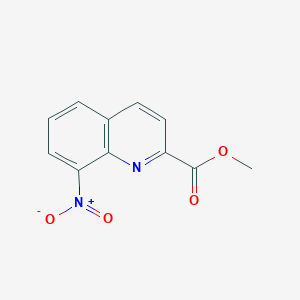

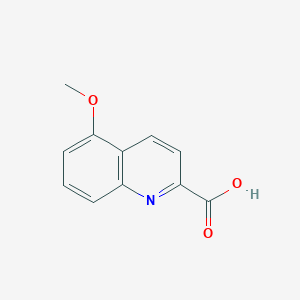

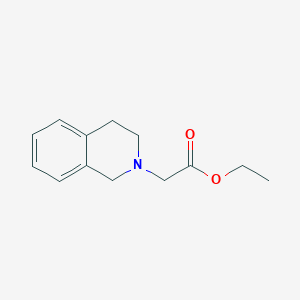

“Methyl 8-nitroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8N2O4 . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been reported in various studies . The synthesis involves nitration of 2-methylquinoline, followed by oxidation of the methyl group in 2-methyl-8-nitroquinoline . The synthesis process can be optimized using green chemistry approaches, such as one-pot reactions, solvent-free conditions, and the use of microwave and ultraviolet irradiation-promoted synthesis .Molecular Structure Analysis

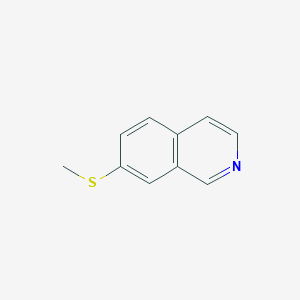

The molecular structure of “this compound” consists of a quinoline ring system with a nitro group at the 8-position and a carboxylate group at the 2-position . The molecular weight of the compound is 232.19 .Chemical Reactions Analysis

Quinoline and its derivatives, including “this compound”, exhibit chemical reactivity similar to the benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions .Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 398.4±27.0 °C and a predicted density of 1.394±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Optimization

- Methyl 8-nitroquinoline-2-carboxylate can be synthesized through a series of transformations, starting with the nitration of 2-methylquinoline. This process involves steps such as bromination, hydrolysis, and the optimization of conditions to achieve high yields of the final product (Gadomsky & Yakuschenko, 2016).

Precursor in Chemical Synthesis

- It serves as a precursor in various chemical syntheses. For instance, it can be transformed into different quinoline derivatives through Friedländer condensation, illustrating its versatility as a starting material in organic synthesis (Riesgo, Jin, & Thummel, 1996).

Reactivity and Transformation Studies

- The compound's reactivity has been explored in various contexts, such as in the reaction with phthalic anhydrides leading to the synthesis of nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds. Such studies provide insights into its chemical behavior and potential applications (Nunami, Suzuki, Matsumoto, Miyoshi, & Yoneda, 1979).

Role in Ring Contraction Studies

- This compound is also used in studying ring contraction reactions, such as converting 8-nitroquinoline to oxindoles, providing valuable data for understanding complex organic reactions (Nakashima & Suzuki, 1969).

Antibacterial Properties

- Research has been conducted on the antibacterial properties of 8-nitrofluoroquinolone derivatives, which are prepared from compounds like this compound. This highlights its potential in the development of new antibacterial agents (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).

Use in Colorimetric Detection

- Derivatives of this compound have been used as colorimetric reagents, for instance, in the detection of specific metal ions, demonstrating its applicability in analytical chemistry (Breckenridge & Singer, 1947).

Synthesis of Tetrahydroquinoline Derivatives

- It has been used in the diastereoselective synthesis of tetrahydroquinoline derivatives, showcasing its role in the production of complex organic compounds with potential pharmaceutical applications (Bunce, Herron, Johnson, & Kotturi, 2001).

Direcciones Futuras

Quinoline derivatives, including “Methyl 8-nitroquinoline-2-carboxylate”, continue to be of interest in the field of medicinal chemistry due to their diverse pharmacological activities . Future research may focus on developing more efficient and sustainable synthesis methods, exploring new biological activities, and improving the drug-likeness of quinoline derivatives .

Mecanismo De Acción

Target of Action

Methyl 8-nitroquinoline-2-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities.

Mode of Action

For instance, some quinoline derivatives may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

For example, some quinoline derivatives have been shown to inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain .

Result of Action

Quinoline derivatives have been shown to have various biological activities, including anticancer , antioxidant , anti-inflammatory , and antimicrobial effects.

Análisis Bioquímico

Cellular Effects

Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on quinoline derivatives have shown that their effects can vary with dosage, with some compounds exhibiting threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Quinoline derivatives can interact with various transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Some quinoline derivatives are directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

methyl 8-nitroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-17-11(14)8-6-5-7-3-2-4-9(13(15)16)10(7)12-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSFNHZUYTYDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553936 | |

| Record name | Methyl 8-nitroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110683-76-6 | |

| Record name | Methyl 8-nitroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [4-(2-oxopropyl)phenyl]acetate](/img/structure/B3059587.png)

![N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine](/img/structure/B3059608.png)